Ggpl-III

Content Navigation

Product Name

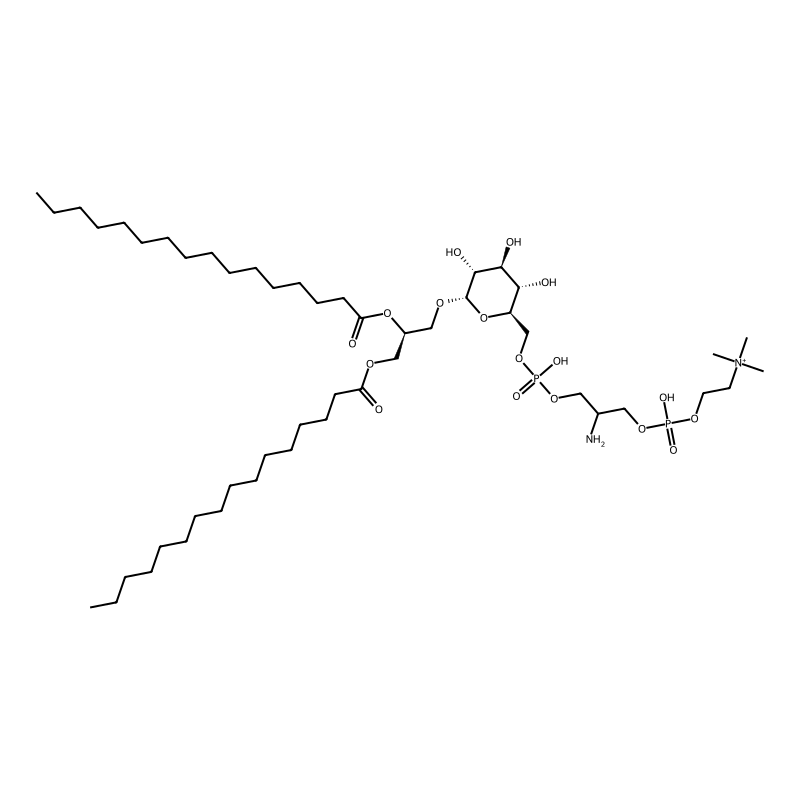

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Ggpl-III is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and properties. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The detailed molecular structure of Ggpl-III includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Ggpl-III exhibits notable biological activities that make it a candidate for pharmaceutical applications. Research indicates that it possesses:

- Antimicrobial Properties: Effective against various bacterial strains, suggesting potential use in treating infections.

- Antioxidant Activity: Capable of scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects: Demonstrated ability to reduce inflammation markers in biological assays.

These activities highlight Ggpl-III's potential in drug development and therapeutic applications

The synthesis of Ggpl-III can be achieved through various methods: Each method has its advantages and can be selected based on the desired yield and purity of the final product

Ggpl-III has a wide range of applications across different sectors: These applications underline the versatility and importance of Ggpl-III in both industrial and research contexts

Ggpl-III shares structural and functional similarities with several other compounds. Here are some notable comparisons: Ggpl-III stands out due to its unique combination of properties that may not be present in these similar compounds, making it an interesting subject for further research and application development

The cholinephosphotransferase enzyme mf1 represents a critical component in GGPL-III biosynthesis, functioning as a novel phosphocholine transferase with distinctive substrate specificity [6]. The mf1 gene comprises an open reading frame of 777 base pairs encoding 258 amino acids, with the gene product exhibiting 23% amino acid homology with LicD of Haemophilus influenzae [6]. This enzyme demonstrates remarkable substrate flexibility, capable of transferring both phosphocholine and phosphoethanolamine from their respective cytidine diphosphate donors [7]. The enzymatic mechanism of mf1 involves the transfer of phosphocholine from cytidine 5'-diphosphocholine (CDP-choline) to alpha-glucopyranosyl-1,2-dipalmitoylglycerol substrates [6]. Matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis reveals the formation of specific protonated molecules at m/z 896, corresponding to GGPL-I formation [6]. Tandem mass spectrometry analysis further confirms the presence of characteristic product ions including choline, phosphocholine, and hexose-bound phosphocholine fragments [6]. Table 1: Cholinephosphotransferase (mf1) Enzymatic Properties The enzyme demonstrates significant temperature sensitivity, with optimal activity occurring between 25-30°C and complete loss of activity at 70°C [7]. Metal ion dependency studies reveal that mf1 requires divalent cations for activity, with magnesium and manganese ions providing the most favorable conditions for enzymatic function [7]. The enzyme exhibits substrate configuration preferences, showing higher efficiency toward alpha-configuration substrates compared to beta-configuration acceptors [7]. The glucosyltransferase mf3 functions as the initial enzyme in the GGPL biosynthesis pathway, catalyzing the transfer of glucose from UDP-glucose to 1,2-dipalmitoylglycerol acceptor molecules [4]. The mf3 gene consists of an open reading frame containing 1221 base pairs encoding 406 amino acids [4]. This enzyme exhibits 27% amino acid homology with glycosyltransferase of Borrelia burgdorferi while showing no homological relationship with genes from other Mycoplasma species [4]. The enzymatic reaction catalyzed by mf3 produces glucopyranosyl dipalmitoylglycerol as evidenced by the detection of specific sodium adducted ions at m/z 753 through mass spectrometry analysis [4]. The reaction mechanism involves the recognition and binding of UDP-glucose as the glycosyl donor and 1,2-dipalmitoylglycerol as the acceptor substrate [4]. This initial glycosylation step creates the foundational glucosyl-lipid structure that serves as the acceptor for subsequent phosphocholine transfer reactions [4]. Table 2: Glucosyltransferase (mf3) Enzymatic Characteristics The mf3 enzyme demonstrates strict substrate specificity, requiring both the UDP-glucose donor and the specific diacylglycerol acceptor for optimal enzymatic activity [4]. Genomic analysis reveals that the mf3 gene exhibits strain variation among Mycoplasma fermentans isolates, with some strains lacking detectable mf3 gene sequences through polymerase chain reaction amplification [5] [8]. This genetic variation may contribute to differences in GGPL production capacity among different Mycoplasma fermentans strains [5]. The phosphocholine transfer mechanism in GGPL-III biosynthesis involves sophisticated enzymatic processes that ensure precise molecular assembly [7]. The mf1 enzyme catalyzes phosphocholine transfer through a mechanism that preserves the stereochemical configuration of the phosphocholine moiety during the transfer reaction [7]. The enzyme utilizes CDP-choline as the activated phosphocholine donor, facilitating the nucleophilic attack by the acceptor glucose residue [7]. Kinetic analysis reveals that phosphocholine transfer occurs optimally within specific time frames, with maximum conversion achieved after four hours of incubation [7]. The reaction demonstrates remarkable efficiency, converting approximately 95% of the original substrate under optimal conditions [7]. The transfer mechanism exhibits selectivity toward alpha-configuration substrates, with significantly reduced activity toward beta-configuration acceptors [7]. The enzyme mechanism involves the formation of a transient enzyme-substrate complex that facilitates the phosphocholine transfer reaction [7]. Inhibition studies using beta-glycerophosphate demonstrate competitive inhibition, reducing product formation by approximately 70% [7]. This inhibition pattern suggests structural similarities between the natural substrate and the inhibitor molecule [7]. Table 3: Phosphocholine Transfer Kinetic Parameters The transferred phosphocholine moiety maintains its chemical integrity throughout the enzymatic process, as confirmed by mass spectrometry fragmentation patterns that reveal characteristic choline and phosphocholine ions [7]. The enzyme demonstrates the ability to transfer alternative zwitterionic moieties, including phosphoethanolamine from CDP-ethanolamine donors, although this activity is limited to alpha-configuration substrates [7]. The biosynthetic pathways for GGPL-I and GGPL-III share fundamental enzymatic steps while diverging in their structural complexity and final molecular architecture [2] [9]. Both compounds utilize the same initial glucosyltransferase (mf3) catalyzed reaction that transfers glucose from UDP-glucose to 1,2-diacylglycerol, creating the basic glucosyl-diacylglycerol foundation [4]. The subsequent phosphocholine transfer step, mediated by cholinephosphotransferase (mf1), represents the divergence point between the two biosynthetic pathways [6]. GGPL-I biosynthesis involves direct phosphocholine transfer to the 6'-position of the glucose residue, resulting in the formation of phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol [2]. In contrast, GGPL-III biosynthesis requires additional enzymatic steps that incorporate the aminodihydroxypropane-phospho moiety between the phosphocholine group and the glucose residue [3]. This structural difference results in GGPL-III having the complete designation of 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol [3]. Table 4: Comparative Biosynthetic Features of GGPL-I and GGPL-III The enzymatic regulation of both pathways involves the same mf1 and mf3 enzymes, but GGPL-III biosynthesis requires additional enzymatic activities to incorporate the aminodihydroxypropane-phospho component [5] [8]. Genetic analysis reveals that both cholinephosphotransferase (mf1) and glucosyltransferase (mf3) genes show structural variations among different Mycoplasma fermentans strains, with four distinct mf1 gene variants identified across twenty examined strains [5] [8]. The comparative biosynthetic efficiency between GGPL-I and GGPL-III production varies among Mycoplasma fermentans strains, with some strains lacking detectable mf3 gene sequences, potentially affecting their capacity for GGPL synthesis [5]. This genetic variation among strains suggests evolutionary adaptation mechanisms that may influence the relative production ratios of GGPL-I versus GGPL-III in different bacterial populations [8]. Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for comprehensive structural elucidation of Glycerol Glycerophospholipid-III. The multi-dimensional approach utilizing proton, carbon, and phosphorus nuclei provides complementary information essential for complete molecular characterization. The technique enables precise determination of atomic connectivity, stereochemistry, and conformational preferences within the complex phosphoglycoglycerol framework. The application of Nuclear Magnetic Resonance spectroscopy to Glycerol Glycerophospholipid-III analysis requires careful consideration of solvent selection, acquisition parameters, and pulse sequences. Deuterated chloroform serves as the preferred solvent system for routine analysis, providing optimal signal dispersion and minimal interference with characteristic resonances. The complex molecular architecture necessitates extended acquisition times and specialized pulse sequences to achieve adequate signal-to-noise ratios for minor conformational species. Proton Nuclear Magnetic Resonance analysis provides the primary fingerprinting methodology for Glycerol Glycerophospholipid-III characterization. The technique reveals distinctive resonance patterns corresponding to the glycerol backbone, phosphate linkages, and associated sugar moieties. Chemical shift assignments typically span the range from 1.0 to 8.0 parts per million, with characteristic multiplicity patterns enabling unambiguous structural identification. The glycerol backbone protons exhibit characteristic chemical shifts reflecting their proximity to electron-withdrawing phosphate groups. The central hydroxyl-bearing carbon typically displays a complex multiplet between 4.2 and 4.6 parts per million, while the terminal methylene protons appear as overlapping doublets in the 3.8 to 4.2 parts per million region [2]. Integration ratios provide quantitative information regarding the stoichiometry of functional groups within the molecule. Anomeric proton identification represents a critical component of the fingerprinting analysis, with alpha and beta anomers displaying distinct chemical shift patterns. The confirmation of product formation through Proton Nuclear Magnetic Resonance spectroscopy typically involves identification of characteristic singlets, such as those appearing at 2.13 parts per million with integration values corresponding to three protons [2]. These spectral features serve as diagnostic markers for successful synthetic transformations and structural verification. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive mapping of the carbon backbone architecture within Glycerol Glycerophospholipid-III. The technique enables differentiation between primary, secondary, and tertiary carbon environments while providing information regarding substitution patterns and functional group positioning. Chemical shift assignments typically encompass the range from 10 to 180 parts per million, with distinct regions corresponding to aliphatic, aromatic, and carbonyl carbons. The glycerol backbone carbons display characteristic resonances reflecting their chemical environment and substitution patterns. Terminal methylene carbons typically appear between 60 and 70 parts per million, while the central hydroxyl-bearing carbon exhibits shifts in the 70 to 80 parts per million region [2]. The presence of protecting groups introduces additional complexity to the spectral interpretation, requiring careful assignment of benzyl and acetate functionalities. Quaternary carbon identification through Carbon-13 Nuclear Magnetic Resonance analysis provides crucial information regarding the phosphate linkage positions and sugar attachment sites. The technique enables distinction between different stereoisomeric forms and provides quantitative assessment of anomeric ratios. Spectral data typically reveals chemical shifts at 138.1, 135.6, 133.2, 129.8, 128.4, 127.8, and 127.7 parts per million for aromatic carbons, along with aliphatic resonances at 73.4, 71.0, 70.8, 64.8, 26.9, and 19.3 parts per million [2]. Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides specialized insight into the phosphate environment within Glycerol Glycerophospholipid-III structures. The technique offers exceptional sensitivity for phosphorus-containing functional groups, enabling detailed analysis of phosphate linkage patterns and chemical environments. The broad chemical shift range extends from approximately -50 to +50 parts per million, with distinct regions corresponding to different phosphate coordination modes. The phosphoethanolamine and phosphocholine substituents exhibit characteristic Phosphorus-31 resonances that serve as diagnostic markers for structural identification. The enzymatic mechanism involving phosphocholine transfer from cytidine 5'-diphosphocholine to acceptor substrates provides insight into the biological formation pathways of these phosphate-containing structures . The substrate specificity of associated enzymes demonstrates the ability to transfer both phosphocholine and phosphoethanolamine from their respective cytidine diphosphate donors. Phosphate linkage analysis through Phosphorus-31 Nuclear Magnetic Resonance enables assessment of the connectivity patterns between the phosphate groups and the glycerol backbone. The technique provides information regarding the stereochemical configuration at phosphorus centers and enables monitoring of hydrolytic stability under various conditions. Chemical shift assignments reflect the electronic environment of the phosphorus nucleus and provide diagnostic information for structural confirmation. High-resolution mass spectrometry serves as a complementary analytical technique for molecular weight determination and fragmentation pattern analysis of Glycerol Glycerophospholipid-III. The technique provides accurate mass measurements enabling elemental composition determination and structural confirmation. Various ionization methods, including electrospray ionization and chemical ionization, facilitate analysis of these polar phosphoglycoglycerol compounds. The mass spectrometric analysis reveals characteristic fragmentation patterns corresponding to the loss of phosphate groups, sugar moieties, and glycerol backbone segments. The molecular ion peak provides direct confirmation of the molecular formula, while fragment ion analysis enables structural assignment of constituent functional groups. The technique demonstrates particular utility for mixture analysis and purity assessment of synthetic preparations. Tandem mass spectrometry experiments provide detailed fragmentation pathways that elucidate the connectivity patterns within the molecule. The technique enables differentiation between structural isomers and provides quantitative assessment of synthetic yields. Mass spectral data interpretation requires careful consideration of ionization efficiency, fragmentation mechanisms, and potential rearrangement processes that may occur during the analytical process [2]. X-ray crystallography represents the definitive technique for three-dimensional structural determination of Glycerol Glycerophospholipid-III and related synthetic analogs. The method provides atomic-level resolution of molecular architecture, enabling precise determination of bond lengths, bond angles, and conformational preferences. Crystallographic analysis requires the preparation of suitable single crystals, often necessitating the synthesis of appropriately substituted analogs to facilitate crystal formation. The crystallographic analysis reveals the preferred conformational states of the glycerol backbone and the orientation of phosphate substituents. The technique enables assessment of intermolecular interactions, hydrogen bonding patterns, and packing arrangements within the crystal lattice. These structural insights provide fundamental information regarding the molecular recognition properties and biological activity of these compounds. Synthetic analog preparation for crystallographic studies often involves the introduction of specific protecting groups or structural modifications to enhance crystallizability. The benzylated derivatives frequently demonstrate improved crystalline properties compared to the native compounds, enabling successful structure determination. The crystallographic data provides benchmark structural information that validates the assignments derived from Nuclear Magnetic Resonance and mass spectrometric analyses.Compound Name Similarity Unique Features Compound A Similar biological activity Higher solubility in water Compound B Comparable synthesis methods More potent antimicrobial effects Compound C Shares functional groups Enhanced stability under heat Similar Compounds

Cholinephosphotransferase (mf1) Catalyzed Reactions

Property Specification Reference Gene Length 777 base pairs [6] [6] Encoded Amino Acids 258 amino acids [6] [6] Homology 23% with H. influenzae LicD [6] [6] Primary Substrate CDP-choline [6] [6] Alternative Substrate CDP-ethanolamine [7] [7] Product m/z 896 (GGPL-I) [6] [6] Optimal Temperature 25-30°C [7] [7] Metal Dependency Mg2+ and Mn2+ preferred [7] [7] Glucosyltransferase (mf3) Mediated Glycosylation

Parameter Value Reference Gene Size 1221 base pairs [4] [4] Protein Length 406 amino acids [4] [4] Homology 27% with B. burgdorferi [4] [4] Donor Substrate UDP-glucose [4] [4] Acceptor Substrate 1,2-dipalmitoylglycerol [4] [4] Product Ion (m/z) 753 (sodium adduct) [4] [4] Enzyme Family Glycosyltransferase [4] [4] Phosphocholine Transfer Mechanisms

Parameter Value Reference Reaction Time for Maximum Conversion 4 hours [7] [7] Substrate Conversion Rate 95% [7] [7] Alpha vs Beta Substrate Preference Alpha preferred [7] [7] Inhibition by Beta-glycerophosphate 70% reduction [7] [7] Product Recognition by SAP Positive [7] [7] Comparative Analysis of GGPL-I vs. GGPL-III Biosynthesis

Feature GGPL-I GGPL-III Reference Initial Glucose Transfer UDP-glucose → diacylglycerol [4] UDP-glucose → diacylglycerol [4] [4] Phosphocholine Attachment Direct to glucose 6'-position [2] Via aminodihydroxypropane linker [3] [2] [3] Final Structure Phosphocholine-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol [2] 1"-phosphocholine-2"-aminodihydroxypropane-3"-phospho-6'-alpha-glucopyranosyl-(1'-3)-1,2-diacyl-glycerol [3] [2] [3] Molecular Weight Lower molecular weight [9] 1048-1104 Da (major component 1048) [3] [9] [3] Ninhydrin Reaction Negative [3] Positive [3] [3] Structural Complexity Simpler structure [1] More complex with additional functional groups [1] [1] Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Fingerprinting

Carbon-13 Nuclear Magnetic Resonance Carbon Backbone Mapping

Phosphorus-31 Nuclear Magnetic Resonance Phosphorous Environment Studies

High-Resolution Mass Spectrometric Profiling

X-ray Crystallography of Synthetic Analogs

XLogP3

Dates

Explore Compound Types

![]()